molecular formula C11H13BrN2 B2882632 4-Bromogramine CAS No. 64258-88-4

4-Bromogramine

Cat. No.: B2882632
CAS No.: 64258-88-4
M. Wt: 253.143
InChI Key: WJLZJGWWMSKGKY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Bromogramine is represented by the formula C11H13BrN2 . The InChI Code for this compound is 1S/C11H13BrN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3 . This information provides a detailed view of the atomic composition and arrangement within the molecule.

Scientific Research Applications

Activation of NF-κB-dependent Transcription

4-Bromogramine derivatives, such as 6-bromogramine, have been found to activate NF-κB-dependent transcriptional activity. This has been demonstrated in JB6 Cl 41 NF-κB cells at specific concentrations, suggesting a potential role in signaling pathways and cellular responses related to the NF-κB protein complex (Guzii et al., 2016).

Control of Morphology and Crystallization in Organic Devices

4-Bromoanisole, a related bromogramine compound, has been used as a processing additive in the fabrication of organic photovoltaic devices. It controls phase separation and purity, significantly influencing the morphology and performance of devices based on polymer-polymer blends (Liu et al., 2012).

Experimental Educational Tool in Chemistry

5-Bromo-1-methylgramine derivatives are synthesized and characterized as part of a comprehensive chemistry experiment, aimed at improving students' experimental abilities and fostering interest in scientific research. The experiment involves various chemical reactions and analysis methods, integrating practical skills with scientific exploration (Lu et al., 2021).

Protein Crystallography and Drug Design

Halogenated fragments like 4-bromopyrazole are used in protein crystallography due to their ability to bind to multiple small molecule binding hot spots in target proteins. This property is utilized for experimental phase determination in structural biology, aiding in drug design and understanding protein-ligand interactions (Bauman et al., 2016).

Radiotherapy Enhancement in Cancer Treatment

4-Bromopyridone analogues of BrdU, another brominated compound, have been studied for their potential to sensitize cells to ionizing radiation, particularly in hypoxic tumor environments. These compounds could potentially enhance the effectiveness of radiotherapy in cancer treatment (Rudra et al., 2015).

Safety and Hazards

In case of exposure to 4-Bromogramine, it is advised to move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . In case of fire, use dry chemical, carbon dioxide or alcohol-resistant foam .

Properties

IUPAC Name

1-(4-bromo-1H-indol-3-yl)-N,N-dimethylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-14(2)7-8-6-13-10-5-3-4-9(12)11(8)10/h3-6,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLZJGWWMSKGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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